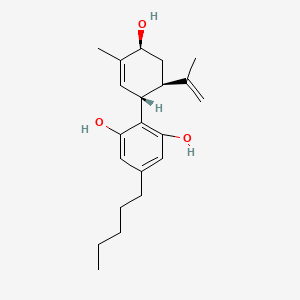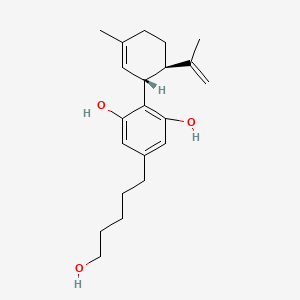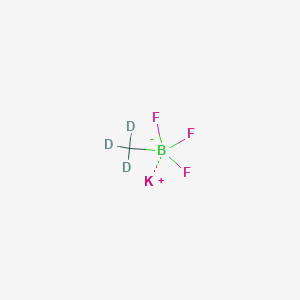
N-Cyanonorbuprenorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyanonorbuprenorphine is a derivative of buprenorphine, which is a thebaine derivative with analgesic properties. Buprenorphine undergoes metabolic transformations, including N-dealkylation to form norbuprenorphine, catalyzed by cytochrome P450 3A4 in human liver microsomes (Kobayashi et al., 1998). This process is crucial for understanding the synthesis and metabolism of N-Cyanonorbuprenorphine, a compound that could potentially share similar metabolic pathways.
Synthesis Analysis
Buprenorphine synthesis from oripavine involves the conversion of oripavine into its cyclopropylmethyl quaternary salt, followed by N-demethylation to N-cyclopropylmethyl nororipavine, which is then converted to buprenorphine using previously established methods. This synthesis route avoids toxic reagents and proceeds in comparable yields, providing insights into the synthesis strategies that could be applied to N-Cyanonorbuprenorphine (Werner et al., 2011).
Molecular Structure Analysis
The molecular structure of buprenorphine and its derivatives, such as N-Cyanonorbuprenorphine, plays a significant role in their pharmacological activities. The X-ray molecular structure of buprenorphine hydrochloride shows that the molecule adopts a T-shape form typical of benzomorphan compounds, with the substituent group at the N atom in the equatorial configuration. This structural arrangement is critical for understanding the activity and interactions of N-Cyanonorbuprenorphine (Amato et al., 1991).
Chemical Reactions and Properties
Buprenorphine's metabolism involves N-dealkylation to form norbuprenorphine, primarily through cytochrome P450 3A4, highlighting the importance of this enzyme in the metabolism of buprenorphine derivatives. Understanding these metabolic pathways is crucial for predicting the chemical reactions and properties of N-Cyanonorbuprenorphine, including potential metabolic pathways and the role of cytochrome P450 enzymes (Iribarne et al., 1997).
Physical Properties Analysis
The physical properties of buprenorphine, such as solubility, melting point, and distribution coefficient, are influenced by its molecular structure. These properties are essential for formulation development and determining the route of administration. While specific data on N-Cyanonorbuprenorphine are not available, insights can be drawn from the known physical properties of buprenorphine (Elkader & Sproule, 2005).
Chemical Properties Analysis
Buprenorphine's chemical properties, including reactivity, stability, and pH-dependent solubility, are crucial for its pharmacological profile. The drug's extensive metabolism by cytochrome P450 enzymes, leading to metabolites like norbuprenorphine, highlights the complex chemical properties of buprenorphine derivatives. These properties would similarly affect N-Cyanonorbuprenorphine, influencing its pharmacokinetics and pharmacodynamics (Picard et al., 2005).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Buprenorphine Pharmacokinetics in Pregnant Women : Studies have investigated the pharmacokinetics of buprenorphine and its metabolites, norbuprenorphine and buprenorphine-glucuronide, in different populations, including pregnant women. These studies provide insights into how buprenorphine is metabolized and distributed in the body, which could be relevant for understanding the properties of N-Cyanonorbuprenorphine (Concheiro et al., 2011); (Kacinko et al., 2009).
Buprenorphine Assay and Concentration Monitoring : Research has been conducted on the development of assays for monitoring buprenorphine and norbuprenorphine in different biological matrices. This is crucial for understanding the drug's metabolism and therapeutic monitoring (DiFrancesco et al., 2007).
Treatment of Opioid Dependence
- Clinical Trials of Buprenorphine : Large-scale clinical trials have assessed the effectiveness of buprenorphine in treating opioid dependence. These studies provide evidence of buprenorphine's therapeutic efficacy and can inform the potential uses of N-Cyanonorbuprenorphine in similar contexts (Johnson et al., 1995).
Drug Interactions and Side Effects
Drug Interactions with Buprenorphine : Research has examined how buprenorphine interacts with other medications, particularly psychotropic drugs. These studies are essential for understanding potential drug interactions and contraindications (Bomsien et al., 2006).
Effect on Placental Aromatase : Studies have explored the effects of buprenorphine on placental aromatase, an enzyme crucial for estrogen biosynthesis. This research could provide insights into the biochemical interactions of N-Cyanonorbuprenorphine with key enzymes (Zharikova et al., 2006).
Other Research Areas
- Pharmacokinetic Modeling in Various Populations : Physiologically-based pharmacokinetic modeling has been used to predict buprenorphine exposure in different populations, including children and neonates. This approach could be applicable to N-Cyanonorbuprenorphine for predicting its behavior in diverse patient groups (Kovar et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the study of a compound like “N-Cyanonorbuprenorphine” could involve further investigation into its synthesis, properties, and potential applications. This could include the development of safer and more efficient synthesis methods, exploration of its potential uses in medicine or industry, and a deeper understanding of its interactions with biological systems .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Cyanonorbuprenorphine can be achieved by modifying the existing synthesis pathway of Norbuprenorphine. The key modification involves the use of cyanogen bromide to introduce the cyano group at the N-position of Norbuprenorphine.", "Starting Materials": [ "Thebaine", "Bromine", "Hydrogen", "Acetic anhydride", "Sodium acetate", "Methanol", "Sodium borohydride", "Cyanogen bromide" ], "Reaction": [ "Step 1: Bromination of Thebaine using bromine and hydrogen in acetic anhydride to yield 6-Bromthebaine.", "Step 2: Reduction of 6-Bromthebaine using sodium borohydride in methanol to yield Norbuprenorphine.", "Step 3: Cyanation of Norbuprenorphine using cyanogen bromide in methanol to yield N-Cyanonorbuprenorphine." ] } | |
Número CAS |
799773-67-4 |
Nombre del producto |
N-Cyanonorbuprenorphine |
Fórmula molecular |
C₂₆H₃₄N₂O₄ |
Peso molecular |
438.56 |
Sinónimos |
4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile; Norbuprenorphine Impurity; (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






